molecular formula C18H15BrN4O B2392862 (2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034446-96-1

(2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2392862
CAS No.: 2034446-96-1
M. Wt: 383.249
InChI Key: GPKMQYFOIJTJSQ-UHFFFAOYSA-N
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Description

(2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic compound that features a combination of bromophenyl, phenyl, triazole, and azetidinone moieties

Mechanism of Action

Target of Action

Similar compounds with a triazole moiety have been found to interact with various biological targets such as β-tubulin , topoisomerase IV enzyme , and LmPTR1 . These targets play crucial roles in cell division, DNA replication, and metabolic processes respectively.

Mode of Action

Based on the behavior of similar compounds, it can be inferred that the compound may interact with its targets through hydrogen bonding . This interaction can lead to changes in the normal functioning of the target, thereby exerting its biological effects.

Biochemical Pathways

For instance, some pyrazole-bearing compounds have been found to affect the production of reactive oxygen species (ROS) and lipid peroxidation . These processes are part of the body’s response to cellular damage and play a role in various diseases.

Pharmacokinetics

It is known that the compound has moderate toxicity and can cause irritation to the central nervous system, skin, eyes, and respiratory system .

Result of Action

Similar compounds have been found to exhibit various biological activities such as antimicrobial, antioxidant, antiviral, and antitumor activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactionsThe bromophenyl group is usually introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, phenylacetylene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(2-bromophenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O/c19-16-9-5-4-8-15(16)18(24)22-10-14(11-22)23-12-17(20-21-23)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKMQYFOIJTJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)N3C=C(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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